4-(4-Amino-6-mercapto-1,2-dihydro-1,3,5-triazin-2-yl)benzene-1,2-diol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

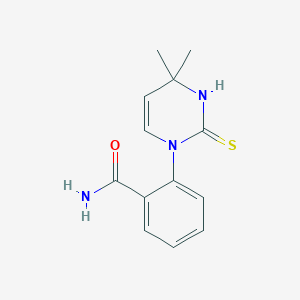

The compound 4-(4-Amino-6-mercapto-1,2-dihydro-1,3,5-triazin-2-yl)benzene-1,2-diol is a heterocyclic molecule that contains a triazine ring, a benzene ring, and functional groups such as amino and mercapto groups. This structure suggests potential for various chemical reactions and biological activities. Although the specific compound is not directly mentioned in the provided papers, similar compounds with triazine and benzene moieties have been synthesized and studied for their molecular structures and biological activities.

Synthesis Analysis

The synthesis of related triazine derivatives typically involves the reaction of precursor molecules with various reagents to introduce different functional groups. For example, the synthesis of 6-amino-3-benzylmercapto-1,2,4-triazolo[3,4-f][1,2,4]triazin-8(7H)-one was achieved by reacting a hydrazino-triazinone with carbon disulfide in a water/pyridine mixture or by reacting a mercapto-triazinone with benzyl bromide in methanolic ammonia water . Similarly, 1,2-bis(4-amino-5-mercapto-1,2,4-triazol-3-yl)benzene was synthesized from phthalic acid and thiocarbohydrazide, followed by various reactions to yield different functionalized compounds .

Molecular Structure Analysis

The molecular structure of triazine derivatives is often characterized by techniques such as X-ray crystallography. For instance, the crystal structure of a triazinone derivative was determined, revealing that it crystallizes in the monoclinic space group with extensive intermolecular hydrogen bonding and pi-pi stacking interactions . These structural features are crucial for the stability and reactivity of the molecule.

Chemical Reactions Analysis

Triazine derivatives can undergo a variety of chemical reactions due to the presence of reactive amino and mercapto groups. For example, the reaction of bis-triazolylbenzene with different reagents led to the formation of compounds with diverse functional groups, such as esters, amides, and ketones . These reactions demonstrate the versatility of triazine derivatives in chemical synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazine derivatives are influenced by their molecular structure. The presence of hydrogen bonding and pi-pi interactions can affect the compound's solubility, melting point, and density. For example, the density of a triazinone derivative was calculated to be 1.567 g/cm³ based on its crystal structure . Additionally, the antileishmanial and antiproliferative activities of some triazole derivatives have been studied, indicating potential medicinal applications .

科学的研究の応用

Antimicrobial Activities

A study described the synthesis of derivatives similar to 4-(4-Amino-6-mercapto-1,2-dihydro-1,3,5-triazin-2-yl)benzene-1,2-diol and their screening for antimicrobial activity. The compounds showed higher activity compared to standard drugs in antimicrobial studies, with comparable antifungal activity (Hegde et al., 2008).

Molecular Structure Analysis

Research involving the molecular structure of a similar compound synthesized from reactions involving 4-amino-3-mercapto-1,2,4-triazin-5-ones was conducted. This study provides insights into the molecular configurations and potential interactions of related compounds (Hwang et al., 2006).

Synthesis of Novel Derivatives

A paper focused on the facile synthesis of novel derivatives using 4-amino-3-mercapto-6-methyl-1,2,4-triazin-5(4H)-one as a building block. This research highlights the potential for creating a wide variety of novel compounds based on the base structure of 4-(4-Amino-6-mercapto-1,2-dihydro-1,3,5-triazin-2-yl)benzene-1,2-diol (Vahedi et al., 2010).

Anticancer Activities

A study synthesized derivatives and assessed their anticancer activities. The compounds showed inhibitory activity against various cancer cell lines, suggesting potential therapeutic applications (Ding & Li, 2011).

Antileishmanial Activity and Theoretical Calculations

Research combining theoretical calculations with antileishmanial activity studies of 4-amino-1,2,4-triazole derivatives was conducted. This study provides valuable insights into the potential therapeutic applications of related compounds (Süleymanoğlu et al., 2017).

Synthesis of Fluorine Containing Derivatives

A paper explored the synthesis of new fluorine-containing derivatives using 4-amino-3-mercapto-1,2,4-triazin-5(4H)-ones, indicating potential for developing biologically active molecules (Holla et al., 2003).

Microwave-Assisted Synthesis and Anticancer Screening

Another study described the rapid, efficient synthesis of new compounds under microwave irradiation, with some showing activity as cytotoxic agents against different cancer cell lines (Saad et al., 2011).

Enantioselective Synthesis

Research on enantioselective diethylzinc addition to derivatives of 4-amino-3-mercapto-6-methyl-4H-1,2,4-triazin-5-ones was performed. This study highlights the potential for creating specific enantiomeric forms of related compounds (El-Shehawy, 2006).

特性

IUPAC Name |

4-amino-2-(3,4-dihydroxyphenyl)-2,5-dihydro-1H-1,3,5-triazine-6-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4O2S/c10-8-11-7(12-9(16)13-8)4-1-2-5(14)6(15)3-4/h1-3,7,14-15H,(H4,10,11,12,13,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQZKBOFZTSYNOZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2NC(=S)NC(=N2)N)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Amino-6-mercapto-1,2-dihydro-1,3,5-triazin-2-yl)benzene-1,2-diol | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[(2-Mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzamide](/img/structure/B1326973.png)